molecular formula C13H10ClN3O5S B14807401 4-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide

4-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide

Cat. No.: B14807401
M. Wt: 355.75 g/mol
InChI Key: PLXIRFTXQUSIRQ-UHFFFAOYSA-N
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Description

4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C13H10ClN3O5S. It is known for its unique structural features, which include a chloro-substituted benzene ring and a nitrophenyl sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways, leading to the activation of caspases and subsequent cell death .

Comparison with Similar Compounds

4-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide can be compared with other similar compounds, such as:

    4-chloro-N’-[(2-chloro-5-nitrophenyl)sulfonyl]benzohydrazide: Similar structure but with an additional chloro group on the nitrophenyl ring.

    4-chloro-N’-[(2-aminophenyl)sulfonyl]benzohydrazide: Reduction product with an amino group instead of a nitro group.

    4-chloro-N’-[(2-nitrophenyl)methylidene]benzohydrazide: Similar structure but with a different linkage between the benzene rings .

These compounds share structural similarities but differ in their functional groups and linkages, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10ClN3O5S

Molecular Weight

355.75 g/mol

IUPAC Name

4-chloro-N'-(2-nitrophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C13H10ClN3O5S/c14-10-7-5-9(6-8-10)13(18)15-16-23(21,22)12-4-2-1-3-11(12)17(19)20/h1-8,16H,(H,15,18)

InChI Key

PLXIRFTXQUSIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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